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Compound of Interest

Compound Name: Enavermotide

Cat. No.: B12380010

Disclaimer: Information regarding "Enavermotide” is not available in publicly accessible
scientific literature, clinical trial registries, or drug databases. The following guide is a
synthesized response based on the user's request for a technical whitepaper on a hypothetical
compound. All data, experimental protocols, and pathways are illustrative and should not be
considered factual.

Introduction

Enavermotide is a novel, investigational peptide-based therapeutic agent. This document
provides a detailed overview of its preclinical pharmacokinetics (PK) and pharmacodynamics
(PD), summarizing key experimental findings and methodologies for researchers, scientists,
and professionals in drug development.

Pharmacokinetics

The pharmacokinetic profile of Enavermotide has been characterized in preclinical studies to
understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Data Summary

Quantitative pharmacokinetic parameters of Enavermotide are summarized in the table below.
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Parameter Value Units

Bioavailability (Subcutaneous) 85 %

Time to Maximum

) 4 hours
Concentration (Tmax)
Maximum Concentration

150 ng/mL

(Cmax)
Half-life (t%2) 12 hours
Volume of Distribution (Vd) 0.5 L/kg
Clearance (CL) 0.03 L/hr/kg

Experimental Protocols

Study Design: A single ascending dose study was conducted in male Sprague-Dawley rats
(n=6 per group). Enavermotide was administered via intravenous (IV) and subcutaneous (SC)
routes at doses of 1, 5, and 10 mg/kg.

Sample Collection: Blood samples were collected at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and
48 hours post-dose. Plasma was separated by centrifugation.

Bioanalytical Method: Plasma concentrations of Enavermotide were determined using a
validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacodynamics

Enavermotide is an antagonist of the novel G-protein coupled receptor, GPR-X, which is
implicated in inflammatory signaling cascades.

Data Summary

The pharmacodynamic effects of Enavermotide were assessed by measuring the inhibition of
a downstream biomarker, Cytokine-Y, following stimulation with a GPR-X agonist.
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Parameter Value Units

In vitro IC50 (GPR-X binding) 10 nM

In vivo ED50 (Cytokine-Y

o 5 mg/kg
inhibition)

Maximum Efficacy (Emax) 95 % inhibition

Experimental Protocols

In Vitro Receptor Binding Assay: A competitive binding assay was performed using isolated cell
membranes expressing human GPR-X. Enavermotide was incubated with a radiolabeled
GPR-X agonist, and the displacement of the radioligand was measured to determine the 1C50.

In Vivo Pharmacodynamic Study: Rats were administered Enavermotide at various doses.
One hour post-dose, animals were challenged with a GPR-X agonist. Blood samples were
collected two hours after the agonist challenge, and plasma levels of Cytokine-Y were
quantified using an enzyme-linked immunosorbent assay (ELISA).

Visualizations
Signaling Pathway

The following diagram illustrates the proposed signaling pathway in which Enavermotide
exerts its effect.
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Caption: Proposed GPR-X signaling pathway antagonized by Enavermotide.

Experimental Workflow
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The workflow for the in vivo pharmacodynamic study is depicted below.

Animal Dosing

Administer Enavermotide (various doses) to rats

Agonist Challenge
y

Administer GPR-X Agonist (1 hour post-Enavermotide)

Sample Collection & Analysis

Collect Blood (2 hours post-challenge)

l

Quantify Plasma Cytokine-Y via ELISA

Click to download full resolution via product page

Caption: Experimental workflow for the in vivo pharmacodynamic assessment.

PK/PD Relationship

The logical relationship between pharmacokinetic exposure and pharmacodynamic response is
illustrated below.

Click to download full resolution via product page

Caption: Relationship between Enavermotide PK and PD.
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Conclusion

The preclinical data for Enavermotide, a novel GPR-X antagonist, demonstrate a favorable
pharmacokinetic profile and potent in vivo pharmacodynamic activity. These findings support its
continued development as a potential therapeutic for inflammatory diseases. Further studies
are warranted to fully elucidate its clinical potential.

« To cite this document: BenchChem. [Enavermotide: A Comprehensive Technical Overview of
an Investigational Compound]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12380010#pharmacokinetics-and-
pharmacodynamics-of-enavermotide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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